RBN013209

Description

BenchChem offers high-quality RBN013209 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RBN013209 including the price, delivery time, and more detailed information at info@benchchem.com.

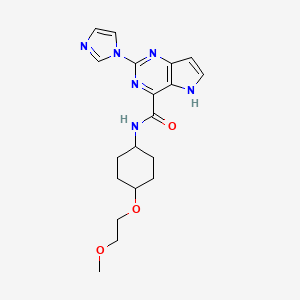

Structure

3D Structure

Properties

Molecular Formula |

C19H24N6O3 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

2-imidazol-1-yl-N-[4-(2-methoxyethoxy)cyclohexyl]-5H-pyrrolo[3,2-d]pyrimidine-4-carboxamide |

InChI |

InChI=1S/C19H24N6O3/c1-27-10-11-28-14-4-2-13(3-5-14)22-18(26)17-16-15(6-7-21-16)23-19(24-17)25-9-8-20-12-25/h6-9,12-14,21H,2-5,10-11H2,1H3,(H,22,26) |

InChI Key |

VQRPLBOIYMUPNF-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1CCC(CC1)NC(=O)C2=NC(=NC3=C2NC=C3)N4C=CN=C4 |

Origin of Product |

United States |

Foundational & Exploratory

RBN013209: A Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RBN013209 is a potent and selective small molecule inhibitor of CD38, a transmembrane glycoprotein with ectoenzymatic activity that plays a critical role in cancer cell metabolism and immune evasion. Developed by Ribon Therapeutics and subsequently acquired by Boehringer Ingelheim, RBN013209 has demonstrated promising preclinical anti-tumor activity, both as a monotherapy and in combination with immune checkpoint inhibitors. This technical guide provides an in-depth analysis of the mechanism of action of RBN013209 in cancer cells, summarizing key preclinical data, outlining experimental methodologies, and visualizing the core signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of CD38 Enzymatic Activity

RBN013209 exerts its anti-cancer effects by directly inhibiting the catalytic function of CD38. CD38 is a key enzyme in the regulation of cellular nicotinamide adenine dinucleotide (NAD+) levels. It primarily functions as a NAD+ glycohydrolase, converting NAD+ into nicotinamide (NAM) and adenosine diphosphate-ribose (ADPR). It can also produce cyclic ADPR (cADPR), a second messenger involved in calcium signaling.

By inhibiting CD38, RBN013209 effectively blocks the degradation of NAD+, leading to a series of downstream effects that are detrimental to cancer cells and favorable for anti-tumor immunity.

Impact on Cellular Metabolism

The inhibition of CD38 by RBN013209 leads to a significant increase in both intracellular and extracellular NAD+ levels. This modulation of the NAD+ metabolome has profound effects on cancer cells, which often exhibit a heightened dependence on NAD+ for their rapid proliferation and survival.

Enhancement of Anti-Tumor Immunity

A critical aspect of RBN013209's mechanism of action is its ability to bolster the anti-tumor immune response. By increasing NAD+ levels, RBN013209 enhances the function and fitness of T cells, key players in the adaptive immune system's fight against cancer. Furthermore, the tumor microenvironment is often characterized by immune suppression, partly driven by low NAD+ levels. By counteracting this, RBN013209 helps to create a more immune-permissive environment.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of RBN013209.

| Parameter | Species | Value | Reference |

| Biochemical IC50 | Human CD38 | 0.02 µM | [1] |

| Biochemical IC50 | Mouse CD38 | 0.02 µM | [1] |

Table 1: In Vitro Potency of RBN013209

| Animal Model | Treatment | Outcome | Reference |

| MC38 Colorectal Cancer | RBN013209 Monotherapy | Anti-tumor activity | [1][2] |

| B16-F10 Melanoma | RBN013209 + anti-PD-L1 | Significant tumor growth inhibition | [1][2] |

Table 2: In Vivo Efficacy of RBN013209

Signaling Pathways and Experimental Workflows

RBN013209 Mechanism of Action: Signaling Pathway

Caption: RBN013209 inhibits CD38, increasing NAD+ levels, which enhances T-cell function and suppresses tumor growth.

Experimental Workflow: In Vitro Characterization

Caption: Workflow for in vitro characterization of RBN013209.

Experimental Workflow: In Vivo Efficacy Studies

Caption: Workflow for in vivo efficacy studies of RBN013209.

Detailed Experimental Protocols

While specific, detailed protocols for the preclinical studies of RBN013209 are not publicly available, the following represents generalized methodologies based on standard practices for the key experiments cited.

CD38 Enzymatic Activity Assay (Biochemical)

-

Principle: This assay measures the conversion of a fluorogenic substrate by recombinant CD38 enzyme in the presence of varying concentrations of the inhibitor.

-

Materials:

-

Recombinant human or mouse CD38 enzyme

-

Fluorogenic substrate (e.g., nicotinamide 1,N6-ethenoadenine dinucleotide)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

RBN013209 at various concentrations

-

384-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of RBN013209 in assay buffer.

-

Add the recombinant CD38 enzyme to the wells of the microplate.

-

Add the different concentrations of RBN013209 to the respective wells.

-

Incubate for a defined period at a controlled temperature (e.g., 30 minutes at 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity over time using a plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular NAD+ Level Measurement

-

Principle: This assay quantifies the intracellular NAD+ levels in cancer cells or immune cells following treatment with RBN013209.

-

Materials:

-

Cancer cell lines (e.g., MC38) or primary immune cells (e.g., PBMCs, T cells)

-

Cell culture medium and supplements

-

RBN013209 at various concentrations

-

NAD+/NADH quantification kit (commercially available)

-

Lysis buffer

-

Plate reader capable of colorimetric or fluorometric detection

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of RBN013209 for a specified duration (e.g., 24 hours).

-

Lyse the cells using the provided lysis buffer.

-

Follow the manufacturer's protocol for the NAD+/NADH quantification kit, which typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the NAD+ concentration for each treatment condition and normalize to the protein concentration of the cell lysate.

-

In Vivo Tumor Xenograft/Syngeneic Model Studies

-

Principle: These studies evaluate the anti-tumor efficacy of RBN013209 in a living organism.

-

Materials:

-

Immunocompetent mice (e.g., C57BL/6 for syngeneic models)

-

Cancer cell lines (e.g., MC38, B16-F10)

-

RBN013209 formulated for oral administration

-

Anti-PD-L1 antibody (for combination studies)

-

Calipers for tumor measurement

-

Animal housing and care facilities

-

-

Procedure:

-

Subcutaneously inject a known number of cancer cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into different treatment groups (e.g., vehicle control, RBN013209 monotherapy, anti-PD-L1 monotherapy, RBN013209 + anti-PD-L1 combination).

-

Administer the treatments according to a predefined schedule (e.g., daily oral gavage for RBN013209, intraperitoneal injection for anti-PD-L1).

-

Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for immune cell infiltration, metabolite analysis).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Conclusion

RBN013209 is a promising anti-cancer agent that targets the enzymatic activity of CD38. Its mechanism of action, centered on the modulation of NAD+ metabolism, leads to direct anti-tumor effects and a significant enhancement of the anti-tumor immune response. The preclinical data strongly support its further development, both as a single agent and in combination with other immunotherapies. This technical guide provides a foundational understanding of RBN013209 for researchers and drug development professionals engaged in the field of oncology.

References

Unveiling RBN013209: A Potent CD38 Inhibitor for Cancer Immunotherapy

Cambridge, MA - RBN013209, a novel, potent, and selective small molecule inhibitor of CD38, is emerging as a promising therapeutic agent in the landscape of oncology. Developed by Ribon Therapeutics, this orally active compound has demonstrated significant anti-tumor activity in preclinical models by modulating the tumor microenvironment and enhancing immune responses. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of RBN013209, tailored for researchers, scientists, and drug development professionals.

Core Function: Targeting the CD38-NAD+ Axis

RBN013209's primary function is the inhibition of CD38, a transmembrane glycoprotein that acts as a key ectoenzyme responsible for the degradation of nicotinamide adenine dinucleotide (NAD+). CD38 converts NAD+ into adenosine diphosphate-ribose (ADPR) and cyclic ADPR (cADPR).[1] By potently and selectively inhibiting the catalytic function of both human and mouse CD38, RBN013209 effectively blocks this degradation pathway.[1] This inhibition leads to a significant increase in the levels of NAD+, a critical coenzyme for cellular metabolism and a key signaling molecule in immune cells.[1]

The elevation of intracellular NAD+ levels supports T-cell fitness and enables their effector functions, which are often suppressed in the tumor microenvironment.[1] Furthermore, CD38 is frequently upregulated on cancer cells and immune-suppressive cells in response to immune checkpoint inhibitor (ICI) therapy, contributing to treatment resistance.[1] By targeting CD38, RBN013209 not only directly impacts tumor cell metabolism but also counteracts a key mechanism of immune evasion.

Quantitative Analysis of RBN013209 Activity

The potency of RBN013209 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for RBN013209.

| Parameter | Species | Value |

| Biochemical IC50 | Human | 0.02 µM |

| Biochemical IC50 | Mouse | 0.02 µM |

| Table 1: In Vitro Inhibitory Potency of RBN013209. The half-maximal inhibitory concentration (IC50) of RBN013209 against the catalytic activity of human and mouse CD38.[1] |

| Animal Model | Treatment | Outcome |

| MC38 Colon Cancer | RBN013209 Monotherapy | Promising anti-tumor activity |

| B16-F10 Melanoma | RBN013209 + anti-PD-L1 | Significant tumor growth inhibition (greater than either single agent) |

| Table 2: In Vivo Anti-Tumor Efficacy of RBN013209. Summary of the anti-tumor effects of RBN013209 in syngeneic mouse models.[1] |

Signaling Pathways and Mechanism of Action

The mechanism of action of RBN013209 is centered on the modulation of the CD38/NAD+ signaling pathway. By inhibiting CD38, RBN013209 initiates a cascade of events that collectively enhance the anti-tumor immune response.

References

RBN013209: A Technical Guide to a Novel CD38 Inhibitor in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RBN013209, a potent and selective small molecule inhibitor of CD38, for its application in immunology and oncology research. This document details the compound's mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for its characterization.

Core Concepts: The Role of CD38 in Immunity and Cancer

Cluster of Differentiation 38 (CD38) is a transmembrane glycoprotein with a dual role as a receptor and a key NAD+-consuming ectoenzyme.[1] In the tumor microenvironment, elevated CD38 expression on both tumor cells and immune cells contributes to an immunosuppressive milieu by depleting extracellular NAD+.[2] NAD+ is a critical metabolite for T-cell function and survival. By inhibiting the enzymatic activity of CD38, RBN013209 aims to restore NAD+ levels, thereby enhancing anti-tumor immunity.

RBN013209: Mechanism of Action

RBN013209 is a novel, orally bioavailable small molecule that potently and selectively inhibits the catalytic activity of both human and mouse CD38.[3] Its mechanism of action involves the inhibition of both the intracellular and extracellular enzymatic functions of CD38. This leads to a reduction in the hydrolysis of NAD+ into its metabolites, adenosine diphosphate-ribose (ADPR) and cyclic ADPR (cADPR).[2][3] The resulting increase in NAD+ levels supports T-cell fitness and effector functions, crucial for mounting an effective anti-tumor immune response.[3]

The proposed mechanism of RBN013209's anti-tumor activity is visualized in the following signaling pathway diagram.

Caption: RBN013209 inhibits CD38, preventing NAD+ depletion and supporting T-cell function.

Quantitative Data Summary

The following tables summarize the key quantitative data for RBN013209 based on available preclinical findings.

Table 1: In Vitro Potency of RBN013209

| Target | Assay Type | IC50 (µM) | Reference |

| Human CD38 | Biochemical | 0.02 | [3] |

| Mouse CD38 | Biochemical | 0.02 | [3] |

Table 2: In Vivo Efficacy of RBN013209

| Tumor Model | Treatment | Outcome | Reference |

| MC38 Syngeneic Mouse Model | RBN013209 Monotherapy | Promising antitumor activity | [3] |

| B16-F10 Melanoma Model | RBN013209 + anti-PD-L1 | Significant tumor growth inhibition (greater than single agents) | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and should be optimized for specific laboratory conditions.

Biochemical CD38 Enzyme Inhibition Assay

This protocol outlines a fluorometric assay to determine the IC50 of RBN013209 against recombinant CD38.

References

The Role of RBN013209 in NAD+ Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBN013209 is a potent and selective small molecule inhibitor of CD38, a key enzyme in nicotinamide adenine dinucleotide (NAD+) metabolism. By inhibiting the NADase activity of CD38, RBN013209 effectively increases both intracellular and extracellular NAD+ levels. This modulation of the NAD+ metabolome has significant implications for cellular function, particularly in the context of immuno-oncology. Elevated NAD+ levels enhance T-cell fitness and effector functions, leading to promising anti-tumor activity. This technical guide provides a comprehensive overview of the role of RBN013209 in NAD+ metabolism, including its mechanism of action, quantitative effects on key metabolites, and detailed experimental methodologies.

Introduction to NAD+ Metabolism and the Role of CD38

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, playing a vital role in energy metabolism, DNA repair, and cellular signaling. The cellular levels of NAD+ are tightly regulated by a balance between its biosynthesis and consumption. One of the primary enzymes responsible for NAD+ degradation is CD38, an ectoenzyme that hydrolyzes NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR).[1][2] In certain pathological conditions, such as cancer, the expression and activity of CD38 can be upregulated, leading to NAD+ depletion. This depletion can impair immune cell function and contribute to an immunosuppressive tumor microenvironment.

RBN013209: A Potent and Selective CD38 Inhibitor

RBN013209 has been identified as a potent and selective small molecule inhibitor of both human and mouse CD38.[1] Its inhibitory action on CD38 prevents the degradation of NAD+, thereby increasing its bioavailability.

Mechanism of Action

RBN013209 directly binds to the CD38 enzyme, blocking its catalytic activity. This inhibition prevents the conversion of NAD+ to ADPR and cADPR, leading to an accumulation of NAD+ both inside and outside the cell.[1] The increased NAD+ levels enhance the metabolic fitness and effector functions of immune cells, such as T-cells, which is crucial for their anti-tumor activity.[1]

Figure 1. Mechanism of action of RBN013209 in inhibiting CD38 and boosting T-cell function.

Quantitative Data

The following tables summarize the quantitative data available for RBN013209.

Table 1: In Vitro Potency of RBN013209

| Target | Species | Assay Type | IC50 (µM) | Reference |

| CD38 | Human | Biochemical | 0.02 | [1] |

| CD38 | Mouse | Biochemical | 0.02 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may have been adapted for the specific studies on RBN013209.

In Vitro CD38 Enzyme Inhibition Assay

This assay determines the potency of a compound to inhibit the enzymatic activity of CD38.

Materials:

-

Recombinant human or mouse CD38 enzyme

-

NAD+ (substrate)

-

RBN013209 (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Detection reagent (e.g., a fluorescent probe that reacts with the product of NAD+ cleavage)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a serial dilution of RBN013209 in the assay buffer.

-

Add a fixed concentration of the CD38 enzyme to each well of the microplate.

-

Add the diluted RBN013209 to the wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding NAD+ to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of RBN013209 and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2. Workflow for an in vitro CD38 enzyme inhibition assay.

Quantification of NAD+ and ADPR in Tissues by LC-MS/MS

This method allows for the precise measurement of key metabolites in biological samples.

Materials:

-

Tissue samples (e.g., spleen, liver)

-

Internal standards (e.g., stable isotope-labeled NAD+ and ADPR)

-

Extraction solution (e.g., 80% methanol)

-

LC-MS/MS system (Liquid Chromatograph coupled to a Tandem Mass Spectrometer)

Procedure:

-

Homogenize the frozen tissue samples in the cold extraction solution containing internal standards.

-

Centrifuge the homogenates to pellet proteins and cellular debris.

-

Collect the supernatant containing the metabolites.

-

Inject the supernatant into the LC-MS/MS system.

-

Separate the metabolites using liquid chromatography.

-

Detect and quantify the metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of NAD+ and ADPR in the tissue samples by comparing their peak areas to those of the internal standards.

Figure 3. Workflow for LC-MS/MS quantification of NAD+ and ADPR.

In Vivo Studies

Oral administration of RBN013209 to naïve mice resulted in a dose-dependent increase of NAD+ and a reduction of ADPR in various tissues, including the spleen and liver.[1] In syngeneic mouse tumor models, such as the MC38 colorectal cancer model, RBN013209 monotherapy demonstrated significant anti-tumor activity.[1] Furthermore, in the B16-F10 melanoma model, the combination of RBN013209 with an anti-PD-L1 immune checkpoint inhibitor resulted in greater tumor growth inhibition than either agent alone.[1]

Conclusion

RBN013209 is a promising therapeutic agent that targets a key vulnerability in cancer metabolism. By inhibiting CD38 and subsequently increasing NAD+ levels, RBN013209 enhances the anti-tumor immune response. The preclinical data strongly support its further development as a monotherapy and in combination with other immunotherapies for the treatment of various cancers. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of RBN013209 and other CD38 inhibitors in NAD+ metabolism and cancer therapy.

References

RBN013209: Modulating the Tumor Microenvironment Through CD38 Inhibition

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

RBN013209 is a potent and selective small molecule inhibitor of CD38, a transmembrane glycoprotein with ectoenzymatic activity that plays a critical role in the tumor microenvironment (TME). By inhibiting both the intra- and extracellular catalytic functions of CD38, RBN013209 modulates key metabolite levels, enhances T-cell fitness and effector functions, and demonstrates significant antitumor activity in preclinical models, both as a monotherapy and in combination with immune checkpoint inhibitors. This document provides a comprehensive overview of the preclinical data and mechanism of action of RBN013209, detailing its effects on the TME.

Introduction to CD38 in the Tumor Microenvironment

The tumor microenvironment is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components.[1] Within this environment, metabolic competition and immunosuppressive signaling pathways are key factors that contribute to tumor progression and resistance to therapy.[1]

CD38, an ADP-ribosyl cyclase, is a key regulator of cellular metabolism and immune responses.[2] It exists in both an ecto- and endo-catalytic orientation, allowing it to control both extracellular and intracellular pools of nicotinamide adenine dinucleotide (NAD+).[2] CD38 catalyzes the conversion of NAD+ to adenosine diphosphate ribose (ADPR) and cyclic ADPR (cADPR).[2] This degradation of NAD+, a critical coenzyme for cellular redox reactions and a substrate for sirtuins, can impair T-cell function and survival.[3] Furthermore, the generation of ADPR can be a step in the non-canonical pathway for the production of adenosine, a potent immunosuppressive molecule in the TME.[2][4]

Upregulation of CD38 is observed on various immune cells, including chronically activated T-cells, and on some cancer cells, particularly in the context of resistance to immune checkpoint inhibitor (ICI) therapy.[2] This makes CD38 an attractive therapeutic target to reprogram the TME and enhance anti-tumor immunity.

RBN013209: A Potent and Selective CD38 Inhibitor

RBN013209 is a novel, orally bioavailable small molecule inhibitor of both human and mouse CD38.[5] Its high potency and selectivity allow for effective target engagement and modulation of the CD38 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data available for RBN013209 from preclinical studies.

| Parameter | Species | Value | Reference |

| Biochemical IC50 | Human | 0.02 µM | [5] |

| Biochemical IC50 | Mouse | 0.02 µM | [5] |

| Target Coverage (Oral Dosing) | Mouse | >100-fold of the mouse free IC50 for 24 hours | [5] |

| Preclinical Model | Treatment | Observed Antitumor Activity | Reference |

| MC38 Syngeneic Mouse Model | RBN013209 Monotherapy | Promising antitumor activity | [5] |

| B16-F10 Melanoma Model | RBN013209 + anti-PD-L1 | Significant tumor growth inhibition, greater than either single agent alone | [5] |

Mechanism of Action: Reshaping the Tumor Microenvironment

RBN013209 exerts its antitumor effects through a multi-faceted mechanism of action centered on the inhibition of CD38's enzymatic activity.

Modulation of Key Metabolites

By inhibiting CD38, RBN013209 prevents the degradation of NAD+ and the production of ADPR and cADPR.[5] This leads to an elevation of intracellular NAD+ levels in immune cells, such as T-cells, and a reduction of ADPR in tissues like the spleen and liver.[2] The restoration of NAD+ pools is crucial for maintaining robust cellular metabolism and function.

Enhancement of T-cell Fitness and Effector Function

The increased availability of intracellular NAD+ supports T-cell fitness and enables their effector functions.[5] This is critical for an effective anti-tumor immune response, as T-cells within the TME are often metabolically stressed and functionally exhausted. By preserving NAD+ levels, RBN013209 helps to sustain T-cell proliferation, cytokine production, and cytotoxic activity.

Overcoming Immune Checkpoint Inhibitor Resistance

Immune checkpoint inhibitor therapy can lead to the upregulation of CD38 on tumor and immune cells, contributing to therapeutic resistance.[2][5] By targeting CD38, RBN013209 can counteract this resistance mechanism. The synergistic effect observed when RBN013209 is combined with an anti-PD-L1 antibody in the B16-F10 melanoma model highlights its potential to enhance the efficacy of immunotherapy.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of RBN013209 Action

Caption: RBN013209 inhibits CD38, preserving NAD+ and boosting T-cell function.

Experimental Workflow for Preclinical Efficacy Studies

Caption: Workflow for evaluating RBN013209's in vivo efficacy.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the preclinical evaluation of RBN013209.

Syngeneic Mouse Tumor Models

-

Cell Lines: MC38 (colon adenocarcinoma) and B16-F10 (melanoma) cell lines are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics).

-

Animals: C57BL/6 mice (6-8 weeks old) are used as they are syngeneic to the tumor cell lines.

-

Tumor Inoculation: A suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) is injected subcutaneously into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. RBN013209 is administered orally, while anti-PD-L1 antibody is given via intraperitoneal injection. Dosing schedules are determined based on preliminary pharmacokinetic and pharmacodynamic studies.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²)/2.

-

Efficacy Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, and tumor growth inhibition is calculated.

Immunohistochemistry (IHC) for CD38 Expression

-

Tissue Preparation: Tumors are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

-

Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval (e.g., using a citrate-based buffer).

-

Staining:

-

Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

-

Slides are blocked with a protein block solution to prevent non-specific antibody binding.

-

Slides are incubated with a primary antibody against CD38.

-

A secondary antibody conjugated to a detection enzyme (e.g., HRP) is applied.

-

The signal is visualized using a chromogen (e.g., DAB), resulting in a brown stain.

-

Slides are counterstained with hematoxylin to visualize cell nuclei.

-

-

Analysis: The percentage of CD38-positive cells and the staining intensity are assessed by a pathologist.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

-

Tumor Digestion: Harvested tumors are mechanically dissociated and enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.

-

Cell Staining:

-

The single-cell suspension is incubated with a viability dye to exclude dead cells from the analysis.

-

Fc receptors are blocked to prevent non-specific antibody binding.

-

Cells are stained with a panel of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45 for total leukocytes, CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells).

-

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The data is then analyzed using appropriate software to quantify the proportions of different immune cell subsets within the tumor.

Metabolite Analysis (NAD+ and ADPR)

-

Tissue Preparation: Harvested tissues (e.g., spleen, liver, tumor) are snap-frozen in liquid nitrogen to halt metabolic activity.

-

Metabolite Extraction: Metabolites are extracted from the frozen tissues using a suitable solvent (e.g., a methanol/acetonitrile/water mixture).

-

Quantification: The levels of NAD+ and ADPR in the extracts are quantified using liquid chromatography-mass spectrometry (LC-MS).

Conclusion

RBN013209 is a promising therapeutic agent that targets the CD38 pathway to remodel the tumor microenvironment. Its ability to restore NAD+ levels in immune cells, thereby enhancing T-cell function, and to overcome resistance to immune checkpoint inhibitors provides a strong rationale for its continued development. The preclinical data demonstrate a clear mechanism of action and significant antitumor efficacy, positioning RBN013209 as a potential novel immunotherapy for a range of solid tumors. Further clinical investigation is warranted to translate these preclinical findings into benefits for cancer patients.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Evolving roles of CD38 metabolism in solid tumour microenvironment [en-cancer.fr]

- 3. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiprong CD38 targeting to enhance anti-PD1 immune checkpoint blockade efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD38 and Regulation of the Immune Response Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of RBN013209 on T-Cell Function and Fitness: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer immunotherapy is continually evolving, with a significant focus on enhancing the efficacy and persistence of T-cell-mediated anti-tumor responses. A key area of investigation involves targeting metabolic pathways that govern T-cell function and fitness. One such promising target is CD38, a transmembrane glycoprotein with ectoenzymatic activity that consumes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and signaling. RBN013209, a novel, potent, and selective small molecule inhibitor of CD38, has emerged as a promising therapeutic agent to bolster T-cell immunity. This technical guide provides an in-depth analysis of the preclinical data and methodologies related to RBN013209's impact on T-cell biology.

Core Mechanism of Action: CD38 Inhibition and NAD+ Modulation

RBN013209 exerts its effects by inhibiting the enzymatic activity of CD38. CD38 is a major consumer of NAD+ in mammalian cells, converting it to cyclic ADP-ribose (cADPR) and other metabolites.[1] By blocking CD38, RBN013209 effectively increases the intracellular concentration of NAD+.[2] This elevation of NAD+ levels is central to the enhancement of T-cell function and fitness.[3]

dot

Caption: RBN013209 inhibits CD38, increasing intracellular NAD+ and boosting T-cell fitness.

Quantitative Data Summary

Preclinical studies have demonstrated the potent activity of RBN013209 and its impact on T-cell function and anti-tumor immunity. The following tables summarize the key quantitative findings.

| Parameter | Value | Species | Reference |

| Biochemical IC50 | 0.02 µM | Human | [2] |

| Biochemical IC50 | 0.02 µM | Mouse | [2] |

| T-cell Parameter | Observation | Implication | Reference |

| Intracellular NAD+ Levels | Elevated | Enhanced metabolic fitness | [2] |

| Effector Functions | Supported | Improved anti-tumor activity | [2] |

| Tumor Model | Treatment | Outcome | Reference |

| MC38 Syngeneic Model | RBN013209 Monotherapy | Promising anti-tumor activity | [2] |

| B16-F10 Melanoma Model | RBN013209 + anti-PD-L1 | Significant tumor growth inhibition | [2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of RBN013209.

In Vitro T-Cell Functional Assays

dot

Caption: Workflow for in vitro T-cell functional assays with RBN013209.

1. T-Cell Isolation and Culture:

-

Isolate primary human or mouse T-cells from peripheral blood mononuclear cells (PBMCs) or spleens using negative selection kits.

-

Culture T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.

-

Activate T-cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.

2. RBN013209 Treatment:

-

Prepare a stock solution of RBN013209 in DMSO.

-

Add RBN013209 to the T-cell cultures at various concentrations (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control (DMSO).

3. Functional Readouts:

-

Proliferation: Stain T-cells with CellTrace™ Violet or CFSE prior to stimulation. After 72 hours, assess dye dilution by flow cytometry.

-

Cytokine Production: After 48 hours, collect supernatants to measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2) by ELISA or multiplex bead array. For intracellular cytokine staining, treat cells with a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture before fixation, permeabilization, and staining for flow cytometry.[4][5]

-

NAD+ Measurement: After 24 hours, lyse the T-cells and measure intracellular NAD+ levels using a commercially available NAD/NADH assay kit or by HPLC.[6][7][8][9][10]

In Vivo Syngeneic Mouse Tumor Models

dot

Caption: Workflow for in vivo evaluation of RBN013209 in syngeneic mouse tumor models.

1. Tumor Cell Implantation:

-

Culture MC38 colon adenocarcinoma or B16-F10 melanoma cells in appropriate media.

-

Inject 5 x 10^5 to 1 x 10^6 tumor cells subcutaneously into the flank of C57BL/6 mice.

2. Treatment Regimen:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.

-

Administer RBN013209 orally at a predetermined dose and schedule.

-

For combination studies, administer an anti-PD-L1 antibody (or isotype control) intraperitoneally.

3. Efficacy Assessment:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal survival.

4. Pharmacodynamic and Immune Analysis:

-

At the end of the study, harvest tumors and spleens.

-

Prepare single-cell suspensions from tumors and spleens.

-

Perform flow cytometry to analyze the frequency, phenotype, and functional status of tumor-infiltrating and systemic T-cell populations (e.g., CD8+, CD4+, memory subsets, expression of activation and exhaustion markers).[11][12]

Conclusion

RBN013209 is a promising, first-in-class CD38 inhibitor that enhances T-cell function and fitness by increasing intracellular NAD+ levels. Preclinical data demonstrate its potential as both a monotherapy and a combination partner for immune checkpoint inhibitors in oncology. The experimental protocols outlined in this guide provide a framework for the continued investigation of RBN013209 and other modulators of T-cell metabolism. Further research will be crucial to fully elucidate the therapeutic potential of this novel agent in various cancer types.

References

- 1. CD38: An important regulator of T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. CD38-NAD+Axis Regulates Immunotherapeutic Anti-Tumor T Cell Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of NAD+ levels [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

- 12. synapse.koreamed.org [synapse.koreamed.org]

Understanding the Intracellular Pathways Affected by RBN013209: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBN013209 is a novel, potent, and selective small molecule inhibitor of CD38, a transmembrane glycoprotein with ectoenzymatic activity that plays a crucial role in nicotinamide adenine dinucleotide (NAD+) metabolism. By inhibiting the NADase activity of CD38, RBN013209 effectively modulates the intracellular and extracellular NAD+ pools, leading to enhanced T-cell fitness and significant anti-tumor activity. This technical guide provides a comprehensive overview of the mechanism of action of RBN013209, its effects on intracellular signaling pathways, and its potential as a therapeutic agent in oncology, particularly in combination with immune checkpoint inhibitors.

Introduction to CD38 and its Role in Cancer

CD38 is a multifunctional enzyme expressed on the surface of various immune cells, including T cells, B cells, and natural killer (NK) cells, as well as on some tumor cells.[1] Its primary enzymatic function is the hydrolysis of NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR), thereby acting as a major regulator of cellular NAD+ levels.[1] In the tumor microenvironment, increased CD38 expression on tumor and immune cells can lead to NAD+ depletion, which impairs T-cell function and promotes an immunosuppressive environment. Furthermore, upregulation of CD38 has been implicated in resistance to immune checkpoint inhibitor (ICI) therapy.

RBN013209: A Potent and Selective CD38 Inhibitor

RBN013209 is a small molecule inhibitor designed to specifically target the catalytic activity of CD38. Preclinical studies have demonstrated its high potency and selectivity for both human and mouse CD38.

Quantitative Data on RBN013209 Activity

While a comprehensive dataset from a full peer-reviewed publication is not yet publicly available, preliminary data from conference presentations provide initial insights into the potency of RBN013209.

| Target | Assay Type | IC50 (µM) | Species |

| CD38 | Biochemical | 0.02 | Human |

| CD38 | Biochemical | 0.02 | Mouse |

Table 1: Biochemical potency of RBN013209 against human and mouse CD38. Data is based on a summary from a scientific conference and may not represent the full dataset.

Mechanism of Action and Intracellular Pathways Affected

The primary mechanism of action of RBN013209 is the direct inhibition of the NADase activity of CD38. This inhibition has a profound impact on the cellular NAD+ metabolome and downstream signaling pathways, particularly within immune cells.

Modulation of Intracellular NAD+ Levels

By blocking the degradation of NAD+ by CD38, RBN013209 leads to an increase in intracellular NAD+ concentrations. NAD+ is a critical coenzyme for numerous cellular processes, including:

-

Redox Reactions: Essential for cellular respiration and energy metabolism.

-

Sirtuin Activity: NAD+ is a required cofactor for sirtuins, a class of deacetylases that regulate gene expression, metabolism, and cellular stress responses.

-

PARP Activity: Poly(ADP-ribose) polymerases (PARPs) are involved in DNA repair and cell death pathways and utilize NAD+ as a substrate.

Enhancement of T-Cell Fitness and Effector Function

The restoration of intracellular NAD+ levels in T-cells by RBN013209 is believed to be a key driver of its anti-tumor effects. Elevated NAD+ can enhance T-cell function through several mechanisms:

-

Improved Metabolic Fitness: Increased NAD+ can fuel glycolysis and oxidative phosphorylation, providing the necessary energy for T-cell activation, proliferation, and cytokine production.

-

Enhanced Effector Functions: NAD+-dependent enzymes play a role in modulating the expression of genes involved in T-cell cytotoxicity and survival.

-

Reversal of Immune Suppression: By counteracting the NAD+ depleting effects of CD38 in the tumor microenvironment, RBN013209 can help to restore a pro-inflammatory state.

Signaling Pathway Diagram

Caption: RBN013209 inhibits CD38, increasing intracellular NAD+ and boosting T-cell function.

Preclinical In Vivo Efficacy

In syngeneic mouse models, RBN013209 has demonstrated promising anti-tumor activity both as a monotherapy and in combination with other immunotherapies.

-

Monotherapy Activity: In the MC38 colorectal cancer model, RBN013209 monotherapy resulted in significant tumor growth inhibition.

-

Combination Therapy: When combined with an anti-PD-L1 antibody in the B16-F10 melanoma model, RBN013209 showed greater anti-tumor activity than either agent alone.

Experimental Protocols

Detailed experimental protocols for RBN013209 are not yet available in the public domain. However, based on the nature of the compound, the following standard assays would be employed to characterize its activity.

CD38 Enzyme Activity Assay (General Protocol)

This protocol describes a general method for measuring the NADase activity of CD38, which can be adapted to assess the inhibitory potential of compounds like RBN013209.

-

Reagents:

-

Recombinant human CD38 enzyme

-

NAD+ substrate

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Detection reagent (e.g., a fluorescent probe that reacts with the product of NAD+ hydrolysis)

-

RBN013209 or other test compounds

-

-

Procedure:

-

Prepare a serial dilution of RBN013209 in assay buffer.

-

In a microplate, add the recombinant CD38 enzyme to each well.

-

Add the diluted RBN013209 or vehicle control to the wells and incubate for a pre-determined time.

-

Initiate the enzymatic reaction by adding the NAD+ substrate.

-

Allow the reaction to proceed at 37°C for a specified duration.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of RBN013209 and determine the IC50 value.

-

Measurement of Intracellular NAD+ Levels (General Protocol)

This protocol outlines a general workflow for quantifying intracellular NAD+ levels in response to treatment with RBN013209.

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., T-cells, tumor cell lines) to the desired density.

-

Treat the cells with various concentrations of RBN013209 or vehicle control for a specified time.

-

-

NAD+ Extraction:

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells using an acidic or alkaline extraction buffer to selectively extract NAD+ or NADH, respectively.

-

Neutralize the extracts.

-

Centrifuge to remove cell debris.

-

-

NAD+ Quantification:

-

Use a commercially available NAD+/NADH assay kit (colorimetric or fluorometric).

-

Follow the manufacturer's instructions to measure the NAD+ concentration in the cell lysates.

-

Normalize the NAD+ levels to the total protein concentration of each sample.

-

Experimental Workflow Diagram

Caption: Workflow for characterizing RBN013209 from in vitro assays to in vivo studies.

Conclusion and Future Directions

RBN013209 represents a promising new therapeutic strategy for cancer treatment. By targeting the enzymatic activity of CD38, it addresses a key mechanism of immune evasion in the tumor microenvironment. The ability of RBN013209 to restore intracellular NAD+ levels and enhance T-cell function provides a strong rationale for its clinical development, both as a single agent and in combination with immune checkpoint inhibitors. Further research and publication of detailed clinical trial data are eagerly awaited to fully understand the therapeutic potential of this novel CD38 inhibitor.

References

RBN013209: A Novel CD38 Inhibitor and its Therapeutic Potential in Immunotherapy Combinations

An In-depth Technical Guide for Drug Development Professionals

This document provides a comprehensive technical overview of RBN013209, a novel small molecule inhibitor, and explores its scientific rationale and preclinical evidence for use in combination with immunotherapy. While initial associations may have been made with other targets, current public data identifies RBN013209 as a potent and selective inhibitor of CD38. This guide will focus on the established mechanism of action of RBN013209 as a CD38 inhibitor and its synergistic potential with immune checkpoint inhibitors (ICIs).

Executive Summary

RBN013209 is a selective, orally administered small molecule inhibitor of CD38 developed by Ribon Therapeutics.[1] CD38 is a multifunctional ectoenzyme that plays a critical role in cellular metabolism and immune regulation by catabolizing nicotinamide adenine dinucleotide (NAD+).[2][3] In the tumor microenvironment, elevated CD38 expression on both tumor and immune cells contributes to an immunosuppressive state, often leading to resistance against ICI therapy.[2] RBN013209 is designed to reverse this immunosuppression by inhibiting CD38's enzymatic activity, thereby preserving NAD+ levels, enhancing T-cell function, and synergizing with checkpoint blockade to elicit a robust anti-tumor response.[1][2] Preclinical data demonstrates that RBN013209 shows promising anti-tumor activity, both as a monotherapy and, more significantly, in combination with anti-PD-L1 therapy.[1][2]

The Role of CD38 in Immuno-Oncology

CD38, also known as cyclic ADP ribose hydrolase, is a key regulator of cellular NAD+ levels.[2] Its functions are pivotal in the context of cancer immunology:

-

NAD+ Catabolism: As an ecto-NADase, CD38 on the surface of immune and cancer cells depletes extracellular NAD+, a crucial metabolite for T-cell fitness and effector functions.[2][3]

-

Immunosuppressive Metabolite Production: The enzymatic activity of CD38 generates adenosine, a potent immunosuppressive molecule in the tumor microenvironment.[2]

-

Upregulation and ICI Resistance: CD38 expression is often upregulated on tumor cells and infiltrating immune cells following ICI therapy, serving as a mechanism of adaptive resistance.[1][2]

By targeting CD38, RBN013209 aims to counteract these immunosuppressive mechanisms, thereby restoring immune function and overcoming resistance to checkpoint inhibitors.

RBN013209: Mechanism of Action

RBN013209 is a potent and selective inhibitor of both human and mouse CD38 catalytic function. Its mechanism involves blocking the enzymatic conversion of NAD+ to ADP-ribose (ADPR) and cyclic ADPR (cADPR).[1][2] This inhibition occurs both intra- and extracellularly, leading to a series of downstream effects that enhance anti-tumor immunity.

Caption: RBN013209 inhibits CD38, preventing NAD+ depletion and adenosine production.

Preclinical Data Overview

Preclinical studies have evaluated the potency, selectivity, and anti-tumor efficacy of RBN013209. The key findings are summarized below.

In Vitro Potency and Target Engagement

RBN013209 demonstrates high potency against both human and mouse CD38. Oral administration leads to significant target coverage in vivo.

| Parameter | Species | Value | Citation |

| Biochemical IC50 | Human | 0.02 µM | [1] |

| Biochemical IC50 | Mouse | 0.02 µM | [1] |

| In Vivo Target Coverage | Mouse | >100-fold of free IC50 for 24h | [1] |

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of RBN013209 was assessed in syngeneic mouse models, both as a monotherapy and in combination with an anti-PD-L1 antibody.

| Model | Treatment Group | Outcome | Citation |

| MC38 (Colon Cancer) | RBN013209 Monotherapy | Promising anti-tumor activity | [1][2] |

| B16-F10 (Melanoma) | RBN013209 + anti-PD-L1 | Significant tumor growth inhibition | [1][2] |

| B16-F10 (Melanoma) | Comparison | Greater anti-tumor activity than either agent alone | [1][2] |

Experimental Protocols and Methodologies

The following sections describe the methodologies used in the preclinical evaluation of RBN013209, as detailed in public presentations.[1][2]

In Vivo Syngeneic Mouse Model Studies

-

Objective: To assess the anti-tumor efficacy of RBN013209 alone and in combination with an immune checkpoint inhibitor.

-

Animal Models: C57BL/6 mice were used for the implantation of MC38 colon carcinoma or B16-F10 melanoma cells.

-

Treatment Regimen:

-

Tumor Implantation: Mice were subcutaneously inoculated with tumor cells.

-

Treatment Initiation: Once tumors reached a predetermined size, mice were randomized into treatment cohorts.

-

Dosing: RBN013209 was administered orally. The anti-PD-L1 antibody was administered via standard routes (e.g., intraperitoneal injection).

-

Cohorts: Typical study arms included: (1) Vehicle control, (2) RBN013209 monotherapy, (3) anti-PD-L1 monotherapy, and (4) RBN013209 + anti-PD-L1 combination.

-

-

Endpoints:

-

Tumor volume was measured regularly using calipers.

-

Overall survival was monitored.

-

Pharmacodynamic analysis of NAD+ and ADPR levels in tissues like the spleen and liver was performed post-treatment.

-

Caption: Workflow for in vivo assessment of RBN013209 anti-tumor efficacy.

Immunohistochemistry (IHC)

-

Objective: To assess the expression of CD38 protein in tumor tissue post-ICI treatment.

-

Models: Syngeneic tumor models (MC38, B16-F10, Cloudman S91 melanoma) were treated with checkpoint inhibitors.

-

Protocol:

-

Tumors were harvested from treated and control mice.

-

Tissues were fixed, paraffin-embedded, and sectioned.

-

Slides were stained with an anti-CD38 antibody.

-

Expression levels were evaluated on tumor cells and infiltrating immune cells.

-

-

Findings: An increase in CD38 expression was observed following ICI treatment, providing a rationale for combination therapy.[2]

Rationale for Immunotherapy Combination

The combination of RBN013209 with checkpoint inhibitors like anti-PD-1/PD-L1 is based on a strong synergistic rationale. Checkpoint inhibitors release the "brakes" on T-cells, but their efficacy can be limited by immunosuppressive mechanisms within the tumor microenvironment, such as those mediated by CD38.

Caption: RBN013209 overcomes ICI resistance for a synergistic anti-tumor effect.

By inhibiting CD38, RBN013209 is poised to:

-

Overcome Resistance: Directly counteracts the CD38-mediated adaptive resistance mechanism to ICIs.[2]

-

Enhance T-Cell Function: Preserves NAD+ levels, which is critical for sustaining T-cell activity and preventing exhaustion.[1]

-

Remodel the Tumor Microenvironment: Reduces the production of immunosuppressive adenosine, making the microenvironment more favorable for an anti-tumor immune response.

Conclusion and Future Directions

RBN013209 represents a promising therapeutic agent with a clear mechanism of action for enhancing anti-tumor immunity. Preclinical data strongly support its development in combination with immune checkpoint inhibitors to address the significant clinical challenge of ICI resistance. Future research will likely focus on identifying patient populations most likely to benefit, based on CD38 expression as a biomarker, and advancing RBN013209 into clinical trials to validate its safety and efficacy in cancer patients.

References

Methodological & Application

In Vitro Experimental Protocols for RBN013209: A Comprehensive Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the in vitro experimental protocols for the characterization of RBN013209, a novel therapeutic agent. The application note includes comprehensive methodologies for key biochemical and cell-based assays designed to elucidate the mechanism of action, potency, and cellular effects of RBN013209. All quantitative data are summarized in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

The development of novel therapeutics requires robust and reproducible in vitro characterization. This application note serves as a guide for researchers utilizing RBN013209 in their studies. The protocols outlined herein are optimized for accuracy and efficiency, enabling a thorough investigation of the compound's biological activity in a controlled laboratory setting. Cell-based assays are crucial in drug development for assessing potency, mechanism of action, and off-target effects in a biologically relevant context.[1][2]

RBN013209 Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro studies of RBN013209.

Table 1: Biochemical Assay Results

| Assay Type | Target | IC50 (nM) | Ki (nM) |

| Enzymatic Activity | Target X Kinase | 15.2 | 8.9 |

| Protein-Protein Interaction | Complex Y | 45.8 | - |

Table 2: Cell-Based Assay Results

| Cell Line | Assay Type | EC50 (nM) | Effect |

| Cancer Cell Line A | Proliferation | 25.6 | Inhibition |

| Cancer Cell Line B | Apoptosis | 32.1 | Induction |

| Normal Cell Line C | Cytotoxicity | >1000 | No significant effect |

Experimental Protocols

Biochemical Assays

Biochemical assays are fundamental to determining the direct interaction of RBN013209 with its molecular target.[3]

This assay measures the ability of RBN013209 to inhibit the enzymatic activity of its target kinase.

Materials:

-

Recombinant Target X Kinase

-

Kinase substrate

-

ATP

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

RBN013209 (serial dilutions)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare serial dilutions of RBN013209 in assay buffer.

-

Add 5 µL of the RBN013209 dilutions to the wells of a 384-well plate.

-

Add 10 µL of Target X Kinase to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.

-

Incubate for 1 hour at 37°C.

-

Stop the reaction and detect the kinase activity using the ADP-Glo™ Kinase Assay reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curve.

Cell-Based Assays

Cell-based assays provide insights into the biological effects of RBN013209 in a cellular context.[2][3]

This assay determines the effect of RBN013209 on the proliferation of cancer cells.

Materials:

-

Cancer Cell Lines A and B

-

Normal Cell Line C

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

RBN013209 (serial dilutions)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of RBN013209 in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the RBN013209 dilutions.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate EC50 values from the dose-response curve.

This assay quantifies the induction of apoptosis by RBN013209.

Materials:

-

Cancer Cell Line B

-

Complete growth medium

-

RBN013209 (at various concentrations)

-

Caspase-Glo® 3/7 Assay Reagent

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with various concentrations of RBN013209 for 24 hours.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1 hour.

-

Measure luminescence with a plate reader.

-

Analyze the data to determine the fold-increase in caspase activity.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of RBN013209 and the experimental workflows.

Caption: Proposed signaling pathway of RBN013209.

Caption: In vitro experimental workflow for RBN013209.

References

Recommended concentration of RBN013209 for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN013209 is an orally active, potent, and selective small molecule inhibitor of CD38, a multifunctional ectoenzyme that plays a critical role in cellular signaling and NAD+ metabolism.[1] CD38 is a key regulator of intracellular calcium levels and is highly expressed on the surface of many immune cells and in various cancers, making it a significant therapeutic target.[1][2] These application notes provide detailed protocols for utilizing RBN013209 in cell culture to study its effects on cell viability, CD38 enzymatic activity, and downstream signaling pathways.

Product Information

| Product Name | RBN013209 |

| Target | CD38 |

| Description | Orally active small molecule inhibitor of CD38. |

| Reported IC50 | 0.01 - 0.1 µM for human CD38.[1] |

| Molecular Weight | Varies by specific salt form. Refer to manufacturer's data sheet. |

| Solubility | Soluble in DMSO. |

Recommended Concentration for Cell Culture

The optimal concentration of RBN013209 for cell culture experiments is cell-type dependent and should be determined empirically. Based on its potent IC50 value, a starting concentration range of 10 nM to 1 µM is recommended for most in vitro cell-based assays. It is crucial to perform a dose-response curve to determine the effective concentration for your specific cell line and experimental endpoint.

Table 1: Recommended Starting Concentration Ranges for Common Cell-Based Assays

| Assay Type | Recommended Starting Concentration Range | Notes |

| Cell Viability/Cytotoxicity (e.g., MTT, CellTiter-Glo) | 0.01 µM - 10 µM | A wider range is recommended to identify cytotoxic effects. |

| CD38 Enzyme Activity (in-cell) | 0.01 µM - 1 µM | Based on the reported IC50. |

| NAD+ Level Quantification | 0.01 µM - 1 µM | To assess the impact on cellular NAD+ pools. |

| Calcium Mobilization Assay | 0.01 µM - 1 µM | To evaluate the effect on CD38-mediated calcium signaling. |

| Western Blotting (downstream signaling) | 0.1 µM - 1 µM | Concentration may need to be optimized based on the target protein. |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of RBN013209 on a chosen cell line.

Materials:

-

RBN013209

-

Cell line of interest (e.g., A549, Jurkat)

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare a 2X stock solution of RBN013209 in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.02 µM to 20 µM).

-

Remove the old medium from the wells and add 100 µL of the 2X RBN013209 dilutions to the respective wells (final volume 200 µL). Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, 5% CO2.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Protocol 2: In-Cell CD38 Hydrolase Activity Assay

This protocol measures the inhibitory effect of RBN013209 on the NADase activity of CD38 within intact cells using a fluorometric assay.

Materials:

-

RBN013209

-

CD38-expressing cell line (e.g., HEK293T overexpressing CD38)

-

CD38 Assay Buffer

-

CD38 Substrate (e.g., ε-NAD)

-

96-well white flat-bottom plate

-

Fluorometric microplate reader (Ex/Em = 300/410 nm)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well white plate at a density of 20,000-40,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare a 2X stock solution of RBN013209 in assay buffer. Perform serial dilutions to create a range of concentrations (e.g., 0.02 µM to 2 µM).

-

Remove the culture medium and wash the cells once with assay buffer.

-

Add 50 µL of the 2X RBN013209 dilutions to the respective wells. Include a vehicle control.

-

-

Enzyme Reaction:

-

Prepare a 2X substrate solution in assay buffer.

-

Add 50 µL of the 2X substrate solution to each well.

-

-

Data Acquisition:

-

Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, reading every 2-5 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the kinetic curve).

-

Plot the percentage of inhibition against the RBN013209 concentration to determine the IC50.

-

Visualizations

CD38 Signaling Pathway

Caption: Mechanism of action of RBN013209 as a CD38 inhibitor.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of RBN013209.

References

RBN013209 solubility and preparation for in vivo studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of RBN013209, a potent and orally active small molecule inhibitor of CD38, and protocols for its preparation for in vivo studies.

Introduction

RBN013209 is a selective inhibitor of CD38, an enzyme that plays a crucial role in NAD+ metabolism. By inhibiting CD38, RBN013209 prevents the conversion of extracellular NAD+ to ADPR or cADPR in tumor cells.[1] This mechanism of action makes it a promising candidate for cancer research. Furthermore, RBN013209 has been shown to help CAR-T cells maintain a naive and central memory state while reducing the expression of cell activation and exhaustion markers.[1]

Physicochemical Properties

-

Molecular Formula: C₁₉H₂₄N₆O₃

-

Molecular Weight: 384.43 g/mol

-

CAS Number: 2597933-17-8

Solubility Data

RBN013209 exhibits limited solubility in aqueous solutions and ethanol. The following table summarizes its solubility in various solvents. It is recommended to use fresh DMSO for optimal solubility, as moisture absorption can reduce its dissolution capacity.[2]

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 19 mg/mL | 49.42 mM | Use fresh DMSO as it is hygroscopic.[2] |

| Water | Insoluble | - | |

| Ethanol | Insoluble | - |

Preparation for In Vivo Studies

The following protocols are provided as a reference for the preparation of RBN013209 for oral administration in animal studies.[1] It is recommended to perform a small-scale test to ensure complete dissolution before preparing a larger batch. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 1: PEG300 and Tween-80 Formulation

This formulation is suitable for achieving a clear solution for oral administration.

Materials:

-

RBN013209 powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of RBN013209 in DMSO (e.g., 20.8 mg/mL).

-

In a sterile tube, add 10% of the final volume of the DMSO stock solution.

-

Add 40% of the final volume of PEG300 and mix thoroughly.

-

Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.

-

Add 45% of the final volume of saline to reach the final desired concentration.

-

Vortex the solution until it is clear. This protocol should yield a clear solution with a solubility of at least 2.08 mg/mL (5.41 mM).[1]

Protocol 2: SBE-β-CD Formulation

This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) to enhance solubility.

Materials:

-

RBN013209 powder

-

Dimethyl sulfoxide (DMSO)

-

20% SBE-β-CD in Saline

Procedure:

-

Prepare a stock solution of RBN013209 in DMSO (e.g., 20.8 mg/mL).

-

In a sterile tube, add 10% of the final volume of the DMSO stock solution.

-

Add 90% of the final volume of 20% SBE-β-CD in saline.

-

Mix thoroughly until a clear solution is obtained. This method should yield a clear solution with a solubility of at least 2.08 mg/mL (5.41 mM).[1]

Protocol 3: Corn Oil Formulation

This protocol is suitable for oral administration where a lipid-based vehicle is preferred.

Materials:

-

RBN013209 powder

-

Dimethyl sulfoxide (DMSO)

-

Corn Oil

Procedure:

-

Prepare a stock solution of RBN013209 in DMSO (e.g., 20.8 mg/mL).

-

In a sterile tube, add 10% of the final volume of the DMSO stock solution.

-

Add 90% of the final volume of corn oil.

-

Mix thoroughly to achieve a uniform suspension. This protocol should yield a solution with a solubility of at least 2.08 mg/mL (5.41 mM).[1] Note that for dosing periods exceeding half a month, this formulation should be used with caution.[1]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for preparing RBN013209 for in vivo studies and the targeted signaling pathway.

Caption: Workflow for RBN013209 preparation for in vivo studies.

Caption: RBN013209 inhibits the enzymatic activity of CD38.

References

Application Notes and Protocols for Oral Administration of RBN013209 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the available preclinical data and protocols for the oral administration of RBN013209, a potent and selective small molecule inhibitor of CD38, in mouse models of cancer. The information is compiled from publicly available resources to guide the design and execution of in vivo studies.

Introduction

RBN013209 is a novel inhibitor of CD38, an enzyme involved in the regulation of cellular NAD+ levels. By inhibiting both the intra- and extracellular activity of CD38, RBN013209 modulates key metabolites such as NAD+, ADP-ribose (ADPR), and cyclic ADPR (cADPR). This mechanism of action has been shown to enhance T-cell fitness and mediate anti-tumor activity in preclinical cancer models. Oral administration of RBN013209 has demonstrated high target coverage in mice, making it a promising candidate for cancer therapy, both as a monotherapy and in combination with immune checkpoint inhibitors.

Mechanism of Action: CD38 Inhibition

RBN013209 targets CD38, a key enzyme that consumes NAD+. Inhibition of CD38 leads to an increase in intracellular NAD+ levels, which is crucial for T-cell function and survival. This enhanced T-cell fitness contributes to the anti-tumor immune response.

Quantitative Data Summary

While specific quantitative data from dedicated pharmacokinetic and efficacy studies are not fully available in the public domain, the following tables summarize the known parameters and the types of data generated in preclinical studies.

Table 1: Biochemical and In Vivo Target Engagement of RBN013209

| Parameter | Value | Species | Notes |

| Biochemical IC50 | 0.02 µM | Human | Potent inhibitor of human CD38. |

| Biochemical IC50 | 0.02 µM | Mouse | Potent inhibitor of mouse CD38. |

| In Vivo Target Coverage | >100-fold of mouse free IC50 for 24 hours | Mouse | Achieved with oral dosing. |

Table 2: Preclinical Efficacy Studies of RBN013209 in Syngeneic Mouse Models

| Mouse Model | Cancer Type | Treatment | Outcome |

| MC38 | Colorectal Cancer | RBN013209 Monotherapy | Promising antitumor activity. |

| B16-F10 | Melanoma | RBN013209 + anti-PD-L1 | Significant tumor growth inhibition, greater than either single agent alone. |

Experimental Protocols

The following are generalized protocols for the oral administration of RBN013209 in mouse models based on the available information and standard laboratory practices.

Animal Models

-

Species: Mouse

-

Strains: C57BL/6 (commonly used for syngeneic models like MC38 and B16-F10).

-

Tumor Models:

-

MC38 Syngeneic Model: Murine colorectal adenocarcinoma cells.

-

B16-F10 Syngeneic Model: Murine melanoma cells.

-

Formulation and Oral Administration

-

Formulation: While the exact vehicle has not been publicly disclosed, a common practice for preclinical oral gavage of small molecules is suspension in a vehicle such as:

-

0.5% (w/v) Methylcellulose in water.

-

0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in water.

-

Note: It is critical to determine the optimal vehicle for RBN013209 to ensure appropriate suspension and bioavailability.

-

-

Dosing:

-

Dosage: The specific mg/kg dosage used in the preclinical studies is not publicly available. Dose-ranging studies would be necessary to determine the optimal therapeutic dose.

-

Frequency: The administration frequency (e.g., once daily, twice daily) is not specified in the available literature.

-

Administration Route: Oral gavage.

-

Experimental Workflow for an In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the efficacy of orally administered RBN013209 in a syngeneic mouse model.

Pharmacodynamic Analysis

To assess the biological activity of RBN013209 in vivo, the following pharmacodynamic endpoints can be measured in tissues such as the spleen, liver, and tumor.

-

Metabolite Profiling:

-

Measure levels of NAD+ and ADPR using techniques like liquid chromatography-mass spectrometry (LC-MS). Oral administration of RBN013209 has been shown to result in a dose-dependent elevation of NAD+ and a reduction of ADPR in tissues like the spleen and liver.

-

-

Immunophenotyping:

-

Analyze immune cell populations in the tumor microenvironment and spleen using flow cytometry to assess changes in T-cell populations and activation markers.

-

Efficacy Evaluation

-

Tumor Growth Inhibition:

-

Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Compare the tumor growth in RBN013209-treated groups to the vehicle-treated control group to determine the percentage of tumor growth inhibition.

-

-

Combination Therapy:

-

For combination studies, an anti-PD-L1 antibody can be administered via intraperitoneal (IP) injection at a standard dosing regimen while RBN013209 is administered orally.

-

Conclusion

RBN013209 is a promising oral inhibitor of CD38 with demonstrated preclinical anti-tumor activity. The protocols and information provided herein are intended to serve as a guide for researchers. It is important to note that specific details regarding the optimal oral formulation and dosing regimen are not yet in the public domain and will require empirical determination. Further investigation into the pharmacokinetics and pharmacodynamics of RBN013209 will be crucial for its clinical development.

Application Notes and Protocols: Utilizing RBN013209 in Combination with Anti-PD-L1 Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of targeted therapy and immunotherapy represents a promising frontier in oncology. RBN013209, a novel, potent, and selective small molecule inhibitor of CD38, has demonstrated significant anti-tumor activity in preclinical models. CD38 is a transmembrane glycoprotein with functions as both a receptor and an ectoenzyme, playing a crucial role in cellular metabolism and immune regulation. Of particular interest is the observation that immune checkpoint inhibitor (ICI) therapy, such as with anti-PD-L1 antibodies, can lead to an upregulation of CD38 on tumor and immune cells. This finding provides a strong rationale for the combination of RBN013209 with anti-PD-L1 therapy to overcome potential resistance mechanisms and enhance anti-tumor immunity.

Preclinical studies have shown that the combination of RBN013209 and anti-PD-L1 therapy results in greater tumor growth inhibition than either agent alone in syngeneic mouse models, such as the MC38 colorectal cancer and B16-F10 melanoma models.[1] The proposed mechanism involves the inhibition of CD38's enzymatic activity by RBN013209, which supports T-cell fitness and effector functions, thereby augmenting the anti-tumor response elicited by PD-L1 blockade.[1]

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for evaluating the combination of RBN013209 and anti-PD-L1 therapy in a research setting.

Data Presentation

Preclinical Efficacy of RBN013209 in Combination with Anti-PD-L1

| Parameter | RBN013209 | Anti-PD-L1 | RBN013209 + Anti-PD-L1 | Source |

| Tumor Model | MC38 (colorectal), B16-F10 (melanoma) | MC38, B16-F10 | MC38, B16-F10 | [1] |

| Effect on Tumor Growth | Promising anti-tumor activity as a single agent in the MC38 model. | Moderate anti-tumor activity. | Significant tumor growth inhibition, greater than either single agent alone in the B16-F10 model. | [1] |

| Biochemical IC50 (Human CD38) | 0.02 µM | Not Applicable | Not Applicable | [1] |

| Biochemical IC50 (Mouse CD38) | 0.02 µM | Not Applicable | Not Applicable | [1] |

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action

Caption: Proposed mechanism of RBN013209 and anti-PD-L1 synergy.

In Vivo Efficacy Study Workflow